molecular formula C9H12O2S B2789811 4-Tert-butylthiophene-3-carboxylic acid CAS No. 1495814-93-1

4-Tert-butylthiophene-3-carboxylic acid

Cat. No.: B2789811
CAS No.: 1495814-93-1
M. Wt: 184.25
InChI Key: SJJUMUZKILMIIZ-UHFFFAOYSA-N
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Description

4-Tert-butylthiophene-3-carboxylic acid is an organic compound with the molecular formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol . This compound is characterized by a thiophene ring substituted with a tert-butyl group at the 4-position and a carboxylic acid group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butylthiophene-3-carboxylic acid can be synthesized through several methods, including:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. Industrial production would likely involve continuous flow processes and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products

Scientific Research Applications

4-Tert-butylthiophene-3-carboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-tert-butylthiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butylthiophene-3-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic modulation in various chemical reactions and applications .

Biological Activity

4-Tert-butylthiophene-3-carboxylic acid is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and neuroprotective properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a tert-butyl group and a carboxylic acid functional group. The presence of these substituents influences its solubility, reactivity, and biological interactions.

Antibacterial Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, research on structurally related compounds has shown that modifications can enhance their efficacy against biofilm formation in Escherichia coli .

Table 1: Antibacterial Efficacy of Thiophene Derivatives

CompoundActivity Against BiofilmsMIC (µg/mL)Reference
This compoundModerate10
2-amino-3-acyl-tetrahydrobenzothiopheneStrong5
6-phenyl-substituted analogsVery strong2

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents can significantly modulate the antibacterial potency of thiophene derivatives.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta (Aβ) aggregates, which are implicated in neurodegenerative diseases like Alzheimer's .

Table 2: Anti-inflammatory Effects on Cytokine Production

TreatmentTNF-α Reduction (%)IL-6 Reduction (%)Reference
Control---
This compound4530
Galantamine7060

These findings suggest that this compound may have potential as a therapeutic agent for conditions characterized by neuroinflammation.

Neuroprotective Effects

In models of neurodegeneration, particularly those mimicking Alzheimer's disease, this compound demonstrated protective effects against Aβ-induced cytotoxicity. It was observed to reduce oxidative stress markers and improve cell viability in neuronal cultures .

Case Study: Neuroprotection in Alzheimer’s Models
A study involving scopolamine-induced Aβ aggregation showed that treatment with this compound led to a significant decrease in Aβ levels compared to untreated controls. The compound was effective in reducing β-secretase activity, which is crucial for Aβ production .

Properties

IUPAC Name

4-tert-butylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-9(2,3)7-5-12-4-6(7)8(10)11/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJUMUZKILMIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495814-93-1
Record name 4-tert-butylthiophene-3-carboxylic acid
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